molecular formula C7H8N4 B1343637 1H-Indazole-4,6-diamine CAS No. 885518-52-5

1H-Indazole-4,6-diamine

Cat. No.: B1343637
CAS No.: 885518-52-5
M. Wt: 148.17 g/mol
InChI Key: GPZNSPPUBKLUSM-UHFFFAOYSA-N
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Description

1H-Indazole-4,6-diamine is a heterocyclic compound that features an indazole core with two amine groups attached at the 4th and 6th positions. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

1H-Indazole-4,6-diamine is a biologically active compound that has been investigated for its potential medicinal applications Indazole-containing compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . These targets play crucial roles in various biological processes, including immune response, neurotransmission, carbohydrate metabolism, and nerve signal transmission.

Mode of Action

It’s known that indazole derivatives can act as selective inhibitors of certain kinases . The interaction of the compound with its targets could lead to changes in the activity of these targets, potentially altering cellular processes.

Biochemical Analysis

Biochemical Properties

1H-Indazole-4,6-diamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphoinositide 3-kinase δ (PI3Kδ), where this compound acts as a selective inhibitor. This interaction is significant for the treatment of respiratory diseases . Additionally, this compound has been shown to inhibit tryptophan 2,3-dioxygenase (TDO), which is involved in the kynurenine pathway, thereby exerting tumoricidal effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound affects the expression of genes involved in immune response and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3Kδ, inhibiting its activity and subsequently affecting downstream signaling pathways . Additionally, this compound interacts with TDO, inhibiting its enzymatic activity and altering the kynurenine pathway . These interactions result in significant changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of PI3Kδ and TDO activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3Kδ and TDO without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, this compound influences the kynurenine pathway by inhibiting TDO, leading to altered levels of kynurenine and its downstream metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4,6-diamine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-Indazole-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted indazole derivatives.

Properties

IUPAC Name

1H-indazole-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZNSPPUBKLUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646141
Record name 1H-Indazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-52-5
Record name 1H-Indazole-4,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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